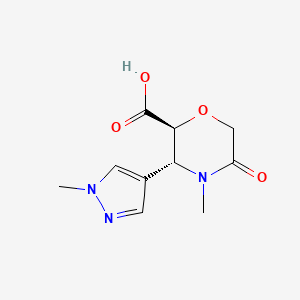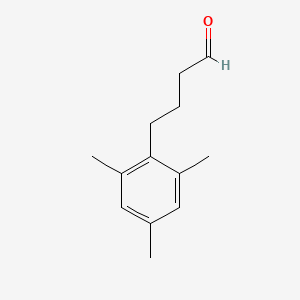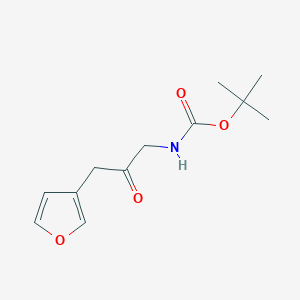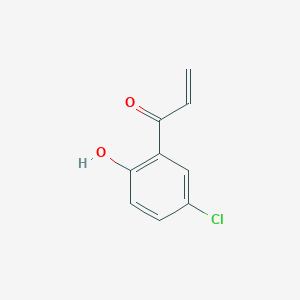
1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one is an organic compound with the molecular formula C9H7ClO2 It is known for its unique chemical structure, which includes a chloro-substituted phenyl ring and a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-hydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated systems for precise control of reaction parameters .
化学反応の分析
Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that the compound can undergo.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exhibiting antimicrobial or anticancer activities .
類似化合物との比較
1-(5-Chloro-2-hydroxyphenyl)ethan-1-one: Similar structure but with an ethanone group instead of a prop-2-en-1-one group.
3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group and a different substitution pattern on the phenyl ring.
Uniqueness: 1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one is unique due to its specific substitution pattern and the presence of both chloro and hydroxy groups, which confer distinct chemical reactivity and biological activity .
特性
分子式 |
C9H7ClO2 |
|---|---|
分子量 |
182.60 g/mol |
IUPAC名 |
1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H7ClO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h2-5,12H,1H2 |
InChIキー |
CJQJGKXDDWVVIY-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)C1=C(C=CC(=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


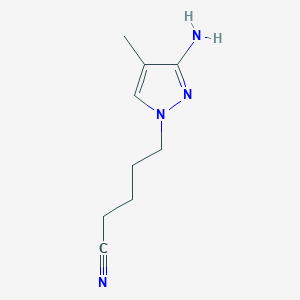

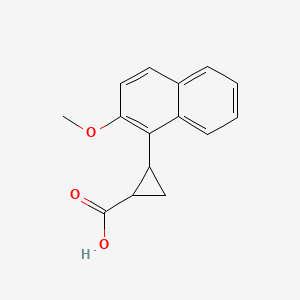
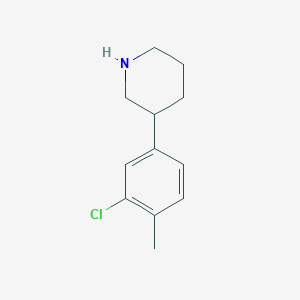
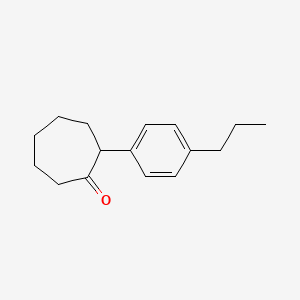
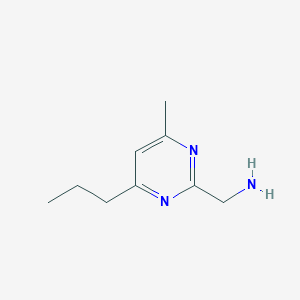
![3-Benzyl-6$l^{6}-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione](/img/structure/B13531490.png)
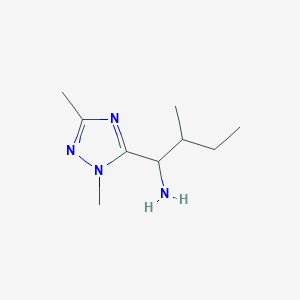
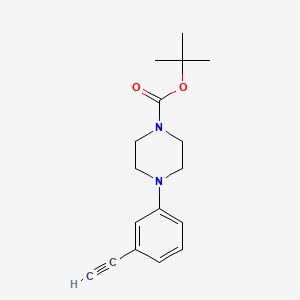
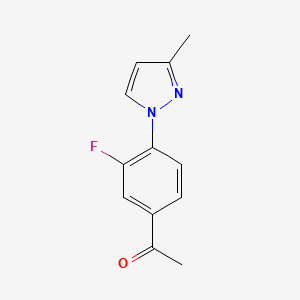
![1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine](/img/structure/B13531510.png)
